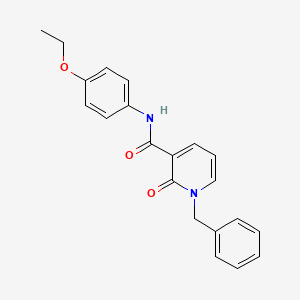

1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide family, characterized by a pyridine ring with a ketone group at position 2 and a carboxamide substituent at position 2. Key structural features include:

- 4-Ethoxyphenyl substituent on the carboxamide: The ethoxy group (–OCH₂CH₃) is electron-donating, increasing lipophilicity and influencing binding interactions via hydrophobic or π-stacking effects.

This scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation, depending on substituent variations .

Properties

IUPAC Name |

1-benzyl-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-2-26-18-12-10-17(11-13-18)22-20(24)19-9-6-14-23(21(19)25)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYXOBXMHWMVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzylamine and 4-ethoxybenzaldehyde in the presence of a base, followed by cyclization and subsequent amide formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common method includes:

- Condensation : Ethyl acetoacetate is reacted with benzylamine and 4-ethoxybenzaldehyde in the presence of a base.

- Cyclization : The resulting intermediate undergoes cyclization to form the dihydropyridine structure.

- Amide Formation : The final step involves the formation of the amide bond.

Optimized reaction conditions are crucial for maximizing yield and purity, often involving controlled temperature, pressure, and the use of catalysts.

Chemistry

1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a building block in synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

The compound's biological activity is of significant interest for studying cellular processes. It has been evaluated for its potential effects on cell signaling pathways and interactions with various biological targets.

Medicine

The therapeutic applications of this compound include:

- Antihypertensive Effects : Similar to other dihydropyridines, it may lower blood pressure by blocking calcium channels in vascular smooth muscle cells, leading to vasodilation.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer treatment.

Industry

In industrial applications, this compound may be used in developing new materials or as an intermediate in chemical manufacturing processes.

Antihypertensive Effects

Research indicates that dihydropyridine derivatives can effectively lower blood pressure by blocking calcium channels. This mechanism is similar to established drugs like nifedipine and amlodipine.

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. For instance:

- A study assessed the effects of various substituted dihydropyridines on breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds with similar structures exhibited significant growth inhibition, with some showing GI50 values below 10 µM against aggressive cancer phenotypes.

Case Studies

Several notable case studies highlight the applications and efficacy of 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

- Anticancer Efficacy : A study evaluated substituted dihydropyridines for their cytotoxic effects on breast cancer cell lines. Results indicated significant growth inhibition, demonstrating potential for further development as anticancer agents.

- Antihypertensive Activity : Investigations focused on synthesizing dihydropyridine derivatives revealed that certain structural modifications enhanced their efficacy compared to traditional calcium channel blockers.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Trends in Structure-Activity Relationships (SAR)

Position 1 Substitutions :

- Benzyl vs. Fluorobenzyl : Fluorine introduction (e.g., 2-fluorobenzyl in ) may enhance target engagement via halogen bonds but increases molecular weight and logP.

- Nitrobenzyl () : Electron-withdrawing nitro groups reduce solubility but may stabilize binding interactions in hydrophobic pockets.

Carboxamide Substitutions :

- 4-Ethoxyphenyl (Target) : Balances lipophilicity and solubility, making it favorable for oral bioavailability.

- 4-Chlorophenyl () : Smaller, electron-withdrawing chloro group may improve binding affinity but shorten half-life due to oxidative metabolism.

Heterocyclic Modifications :

- C6 Methylation () : In CB2 ligands, C6-methyl shifts pharmacological activity from agonism to inverse agonism, demonstrating substituent-dependent receptor modulation.

Research Findings and Therapeutic Potential

- Kinase Inhibition: The target compound’s benzyl and ethoxyphenyl groups may confer selectivity for kinases like SYK or Met, similar to BMS-777607 and the quinolin-4-yloxy analog .

- Pharmacokinetics : The ethoxy group in the target compound likely improves metabolic stability compared to nitro- or chloro-substituted analogs .

Biological Activity

1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class, which is well-known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular health and cancer treatment.

Synthesis

The synthesis of 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step organic reaction. A common method includes the condensation of ethyl acetoacetate with benzylamine and 4-ethoxybenzaldehyde in the presence of a base, followed by cyclization and amide formation. Optimized reaction conditions are crucial for maximizing yield and purity, often involving controlled temperature and pressure along with the use of catalysts.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. It may exhibit inhibitory or activating effects on these targets, influencing various biological processes including signal transduction pathways and gene expression regulation. The precise mechanisms remain an area of ongoing research, but initial studies suggest potential interactions with calcium channels and other critical cellular pathways .

Antihypertensive Effects

Dihydropyridine derivatives are widely recognized for their antihypertensive properties. Research indicates that compounds similar to 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can effectively lower blood pressure by blocking calcium channels in vascular smooth muscle cells, leading to vasodilation. This mechanism is comparable to established drugs like nifedipine and amlodipine, which also target calcium channels to exert their effects.

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. For instance, in vitro assays have demonstrated that related dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound’s structure allows it to interfere with cancer cell proliferation and induce apoptosis. Notably, some derivatives have shown enhanced selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .

Case Studies

Several studies have evaluated the biological activity of dihydropyridine compounds, including:

- Anticancer Efficacy : A study assessed the effects of various substituted dihydropyridines on breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds with similar structures exhibited significant growth inhibition, with some showing GI50 values below 10 µM against aggressive cancer phenotypes .

- Antihypertensive Activity : Another investigation focused on the synthesis and evaluation of dihydropyridine derivatives for their antihypertensive properties. The results indicated that certain structural modifications could enhance their efficacy compared to traditional calcium channel blockers .

Comparative Analysis

The following table summarizes key comparisons between 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and other known dihydropyridine derivatives:

| Compound Name | Mechanism of Action | Primary Use | Notable Activity |

|---|---|---|---|

| Nifedipine | Calcium channel blocker | Antihypertensive | Effective in reducing blood pressure |

| Amlodipine | Calcium channel blocker | Antihypertensive | Long-lasting effects on hypertension |

| 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Potential calcium channel modulation | Antihypertensive & anticancer | Promising cytotoxicity against cancer cell lines |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer: Synthesis typically involves multi-step pathways, including:

- Key Steps : Amide coupling between the dihydropyridine core and 4-ethoxyaniline, followed by benzylation.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) may facilitate intermediate formation .

- Reaction Optimization :

- Temperature: 60–80°C for amide bond formation to minimize side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and NMR (e.g., disappearance of amine proton at δ 6.5–7.5 ppm) .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Key signals include the dihydropyridine carbonyl (δ ~165–170 ppm in ¹³C) and ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and stereochemistry, as demonstrated for analogous dihydropyridines .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with dihydropyridine-binding pockets (e.g., kinases, cytochrome P450 isoforms) based on structural analogs .

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) at 10–100 µM concentrations .

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi) .

- Controls : Include known inhibitors (e.g., ketoconazole for CYP450) and vehicle (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Derivatization : Modify substituents systematically:

- Benzyl Group : Replace with halogenated (e.g., 4-F, 4-Cl) or electron-withdrawing groups to alter lipophilicity .

- Ethoxy Group : Test shorter/longer alkoxy chains (e.g., methoxy, propoxy) for steric effects .

- Assay Tiering :

- Primary Screening : High-throughput binding assays (SPR, ITC) for affinity.

- Secondary Profiling : Off-target panels (e.g., CEREP) to assess selectivity .

- Computational Guidance : Molecular docking (AutoDock Vina) to predict binding poses and prioritize derivatives .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

Methodological Answer:

- Metabolism Prediction :

- CYP450 Metabolism : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., ethoxy O-dealkylation) .

- Metabolite Identification : Molecular dynamics (MD) simulations (NAMD/GROMACS) to model oxidation pathways .

- Toxicity Profiling :

- In Silico Tools : ProTox-II for hepatotoxicity, Ames test predictions.

- Experimental Validation : HepG2 cell viability assays (IC₅₀) and Ames test (TA98/TA100 strains) .

Q. How should researchers resolve contradictory data in biological activity assays?

Methodological Answer:

- Root-Cause Analysis :

- Batch Variability : Re-synthesize compound and verify purity (HPLC, NMR) .

- Assay Conditions : Standardize pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinases) .

- Statistical Design : Apply factorial DOE (Design-Expert®) to test interactions between variables (e.g., concentration, incubation time) .

- Orthogonal Assays : Confirm hits using SPR (binding affinity) vs. enzymatic activity .

Q. What strategies optimize stability under physiological conditions?

Methodological Answer:

- Degradation Studies :

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 37°C .

- Light/Temperature : Accelerated stability testing (ICH Q1A guidelines) with LC-MS degradation product analysis .

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance aqueous solubility .

Q. How can reaction mechanisms for dihydropyridine ring functionalization be elucidated?

Methodological Answer:

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁸O-H₂O to track carbonyl oxygen sources in hydrolysis .

- Trapping Intermediates : Add TEMPO to detect radical species via EPR .

- Kinetic Studies : Variable-temperature NMR to determine activation energy (Arrhenius plot) .

- DFT Calculations : Gaussian 16 to model transition states and compare with experimental kinetics .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Q. How can experimental design minimize resource use while maximizing data quality?

Methodological Answer:

- DOE Principles :

- Fractional Factorial Designs : Screen multiple variables (e.g., catalyst loading, solvent) with minimal runs .

- Response Surface Methodology (RSM) : Optimize yield/purity trade-offs using Central Composite Design .

- Automation : Robotic liquid handlers (e.g., Echo® 550) for high-throughput reaction screening .

- Data Integration : Combine computational predictions (ICReDD platform) with experimental results to prioritize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.